molecular formula C19H22FN3O3 B1450631 tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS No. 1781241-50-6

tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Cat. No.: B1450631
CAS No.: 1781241-50-6
M. Wt: 359.4 g/mol
InChI Key: MGSLDTYDVNSMFY-UHFFFAOYSA-N
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Description

“tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1781241-50-6 . It has a molecular weight of 359.4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H22FN3O3/c1-19(2,3)26-18(25)22-9-8-16-15(11-22)17(24)23(12-21-16)10-13-4-6-14(20)7-5-13/h4-7,12H,8-11H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 359.4 . The InChI code is 1S/C19H22FN3O3/c1-19(2,3)26-18(25)22-9-8-16-15(11-22)17(24)23(12-21-16)10-13-4-6-14(20)7-5-13/h4-7,12H,8-11H2,1-3H3 .

Scientific Research Applications

Chemical Synthesis and Compound Interaction

  • Interaction with Glycine Esters : A study explored the interaction of a related compound, 4,6-dichloropyrimidine-5-carbaldehyde, with tert-butylglycinate. This reaction led to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which are structurally similar to the compound (Zinchenko, Muzychka, Biletskiy & Smolii, 2018).

Biological Properties and Potential Applications

  • Synthesis and Analgesic Properties : Another research focused on the modification of pyridine moieties in molecules like pyrido[1,2-a]pyrimidine to enhance their biological properties, particularly analgesic properties. This indicates the potential use of similar compounds in medical research (Ukrainets, Gorokhova, Sydorenko & Taran, 2015).

  • Antimalarial Activity : A study on trifluoromethyl-substituted pyridine and pyrimidine analogues, including compounds structurally similar to the one , revealed significant antimalarial activity. This highlights the potential application of such compounds in the treatment or prevention of malaria (Chavchich et al., 2016).

  • Antibacterial Properties : Research on 5-substituted-6-fluoro-7-(cycloalkylamino) naphthyridines, which bear structural similarities, demonstrated notable in vitro and in vivo antibacterial activities, suggesting potential applications in antibiotic development (Bouzard et al., 1992).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As pyrazole derivatives have been found to possess almost all types of pharmacological activities , this compound could potentially be used in various therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-19(2,3)26-18(25)22-9-8-16-15(11-22)17(24)23(12-21-16)10-13-4-6-14(20)7-5-13/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSLDTYDVNSMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C=N2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
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tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

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